molecular formula C10H7F3N2O B11875792 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B11875792
M. Wt: 228.17 g/mol
InChI Key: XFPMRLIJSTXBBO-UHFFFAOYSA-N
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Description

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8-position and an ethanone group at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-4-2-3-7(9(15)14-8)10(11,12)13/h2-5H,1H3

InChI Key

XFPMRLIJSTXBBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F

Origin of Product

United States

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